5-amino-6-[(E)-indol-3-ylidenemethyl]-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
5-amino-6-[(E)-indol-3-ylidenemethyl]-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex heterocyclic compound that features an indole moiety, a thiadiazole ring, and a pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5-amino-6-[(E)-indol-3-ylidenemethyl]-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivative, followed by the formation of the thiadiazole ring and the subsequent construction of the pyrimidine core. Common reagents used in these reactions include indole-3-carboxaldehyde, 2-methylphenol, and various amines. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures, often involving acidic or basic catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-amino-6-[(E)-indol-3-ylidenemethyl]-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of 5-amino-6-[(E)-indol-3-ylidenemethyl]-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiadiazole and pyrimidine rings contribute to the compound’s ability to interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and thiadiazole-pyrimidine hybrids. For example:
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Thiadiazole derivatives: Compounds with varying substituents on the thiadiazole ring, exhibiting different biological activities.
Pyrimidine analogs: Molecules with modifications on the pyrimidine ring, used in various therapeutic applications.
The uniqueness of 5-amino-6-[(E)-indol-3-ylidenemethyl]-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its combination of these three distinct moieties, providing a versatile scaffold for drug development and material science .
Properties
IUPAC Name |
5-amino-6-[(E)-indol-3-ylidenemethyl]-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c1-13-6-2-5-9-18(13)29-12-19-26-27-20(23)16(21(28)25-22(27)30-19)10-14-11-24-17-8-4-3-7-15(14)17/h2-11H,12,23H2,1H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDARVJGNCTGQE-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN3C(=C(C(=O)N=C3S2)C=C4C=NC5=CC=CC=C54)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC2=NN3C(=C(C(=O)N=C3S2)/C=C\4/C=NC5=CC=CC=C54)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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